molecular formula C11H13NO2S B1430849 ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 1803583-38-1

ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Cat. No. B1430849
CAS RN: 1803583-38-1
M. Wt: 223.29 g/mol
InChI Key: WEBVPJXZRILETE-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a chemical compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate involves a step-by-step evaluation of an enantioselective synthesis of (S)- and ®-ethyl 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylates, starting from (S)- and ®-methyl 2-acetamido-3-(3-chlorophenyl)propanoates as a source of chirality . A one-pot procedure for transesterification and cleavage of the N-acetyl group was developed to prevent racemization during the hydrolysis of the methyl ester group .


Molecular Structure Analysis

The molecular structure of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is complex, with many functional groups attached to the ring. These functional groups, such as alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .

Scientific Research Applications

Antimicrobial Activity

The benzothiazine core of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has been studied for its potential antimicrobial properties. The presence of various substituents can enhance its activity against a range of microbial pathogens. This compound could serve as a starting point for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Antiviral Applications

Research indicates that derivatives of benzothiazine may exhibit antiviral activities. By modifying the ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate molecule, scientists aim to create compounds that can interfere with viral replication processes, offering a pathway to novel antiviral drugs .

Antidiabetic Potential

Compounds based on the benzothiazine structure have shown promise in the management of diabetes. They may function by influencing insulin release or by modulating glucose metabolism, presenting a potential avenue for antidiabetic medication development .

Anticancer Research

The structural flexibility of benzothiazine derivatives allows for the exploration of anticancer properties. Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate could lead to the synthesis of compounds that target specific pathways involved in cancer cell proliferation and survival .

Modulation of Ion Channels

This compound has been identified as a precursor for the synthesis of KATP channel activators and AMPA receptor modulators. These applications are crucial in neurological research and could contribute to treatments for various neurological disorders .

Organic Synthesis Intermediate

Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate serves as an important intermediate in organic synthesis. It can be used to create a wide array of chemical entities with diverse biological activities, making it valuable in pharmaceuticals, agrochemicals, and dyestuff fields .

Computational Drug Design

The compound’s structure has been utilized in computational models to design new drugs. By understanding its interaction with biological targets, researchers can optimize the compound for better efficacy and reduced side effects in various therapeutic areas .

properties

IUPAC Name

ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-2-14-11(13)8-3-4-10-9(7-8)12-5-6-15-10/h3-4,7,12H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBVPJXZRILETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
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Reactant of Route 6
ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

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